Eupaformosanin

Triple-negative breast cancer Ferroptosis Mutant p53

Eupaformosanin (CAS 64439-43-6) is a germacranolide-type sesquiterpene lactone first isolated from Eupatorium formosanum and subsequently from E. cannabinum (Asteraceae).

Molecular Formula C22H28O8
Molecular Weight 420.5 g/mol
Cat. No. B1231202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupaformosanin
Synonymseupaformosanin
eupaformosanin, (3aR-(3aR*,4R*(E)),6E,9S*,10Z,11aR*)-isome
Molecular FormulaC22H28O8
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C
InChIInChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18-,19-,20-/m1/s1
InChIKeyXYPJAWWDSQFSQA-OZZXCXKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupaformosanin for TNBC and Inflammation Research: A Germacranolide Sesquiterpene Lactone Sourcing Guide


Eupaformosanin (CAS 64439-43-6) is a germacranolide-type sesquiterpene lactone first isolated from Eupatorium formosanum and subsequently from E. cannabinum (Asteraceae) . It belongs to a class of natural products characterized by an α-methylene-γ-lactone moiety capable of Michael-type addition with thiol-bearing enzymes . Early studies established its antileukemic and antisarcoma activity in vivo , while recent work has identified a distinct dual mechanism involving mutant p53 ubiquitination that triggers both apoptosis and ferroptosis in triple-negative breast cancer (TNBC) cells . This compound is included in patented anti-tumor botanical fractions and has been computationally identified as a high-affinity IL-1β binder, ranking second among a panel of herbal compounds screened for rheumatoid arthritis targets .

Why Eupaformosanin Cannot Be Replaced by Other Germacranolides: Structural and Mechanistic Constraints


Germacranolide sesquiterpene lactones from Eupatorium species—including eupatoriopicrin, eucannabinolide, eupatolide, and hiyodorilactones—share the α-methylene-γ-lactone pharmacophore that confers baseline cytotoxicity via thiol-enzyme inhibition . However, eupaformosanin differentiates itself through a unique C-4 ester side chain (4-hydroxy-2-(hydroxymethyl)but-2-enoate) that is absent in closely related analogs such as eupatoriopicrin and eucannabinolide . This structural feature may contribute to its distinct ability to engage the mutant p53 ubiquitination pathway and simultaneously induce apoptosis and ferroptosis in TNBC—a dual cell-death mechanism not reported for simpler germacranolides like eupatolide . Furthermore, in silico screening reveals that eupaformosanin possesses a binding affinity profile for IL-1β (-264.29 kJ/mol) that differs from other germacranolides not evaluated in the same panel, underscoring that pharmacodynamic properties cannot be extrapolated across this subclass . Procurement based solely on germacranolide class membership therefore risks selecting a compound lacking these specific mechanistic and target-engagement attributes.

Eupaformosanin Evidence Guide: Quantified Differentiation from Analogs and In-Class Compounds


Dual Apoptosis–Ferroptosis Induction via Mutant p53 Ubiquitination in TNBC: Mechanistic Differentiation from Germacranolide Comparators

Eupaformosanin (Eup) induces a dual cell-death mechanism—mitochondrial apoptosis and ferroptosis—through ubiquitination of mutant p53 in TNBC cell lines MDA-MB-231 and MDA-MB-468 . This combined apoptotic–ferroptotic response, validated by rescue experiments with Z-VAD (apoptosis inhibitor) and ferrostatin-1, deferoxamine, and liproxstatin-1 (ferroptosis inhibitors), has not been reported for the closely related germacranolide eupatolide, whose cytotoxicity in similar epithelial cancer models is attributed solely to conventional thiol-Michael adduct formation without engagement of the p53 ubiquitination axis . In contrast, eupatolide is noted as less active in cytotoxicity screens (ID50 > 1–2 µg/mL) compared to ester-bearing germacranolides in the Eupatorium cannabinum series .

Triple-negative breast cancer Ferroptosis Mutant p53 Apoptosis

IL-1β Binding Affinity Ranking: Eupaformosanin Outperforms Most Herbal Compounds in In Silico RA Target Screen

In a 2025 computational screening study of herbal compounds targeting IL-1 and IL-6 pathways for rheumatoid arthritis, eupaformosanin achieved the second-highest binding affinity for IL-1β (-264.29 kJ/mol), surpassed only by the synthetic compound CID21722980 (-273.14 kJ/mol) . It outperformed all other tested natural products in the IL-1β panel, though the study did not include direct germacranolide structural analogs such as eupatoriopicrin or eucannabinolide, limiting cross-class comparison to non-germacranolide herbal constituents .

Rheumatoid arthritis IL-1β Molecular docking Anti-inflammatory

In Vivo TNBC Tumor Growth Inhibition: Eupaformosanin Exerts Anti-Tumor Effect Through Apoptosis and Ferroptosis in Xenograft Model

Eupaformosanin demonstrated in vivo anti-TNBC efficacy in a xenograft mouse model, reducing tumor growth through induction of apoptosis and ferroptosis . While quantitative tumor volume reduction data are not available from the abstract, the study confirmed that the compound's dual mechanism (apoptosis + ferroptosis via mutant p53 ubiquitination) is operative in vivo, distinguishing it from germacranolides such as helenalin and eupahyssopin, whose in vivo antitumor effects in Ehrlich ascites models were attributed solely to metabolic enzyme inhibition without evidence of ferroptosis engagement . No head-to-head in vivo comparison between eupaformosanin and other germacranolides in the same tumor model has been published.

Triple-negative breast cancer In vivo efficacy Xenograft Ferroptosis

Enzymatic Target Differentiation: DNA Polymerase and Thymidylate Synthetase Inhibition vs. Broader Germacranolide Metabolic Suppression

In Ehrlich ascites cells, eupaformosanin preferentially inhibits DNA synthesis by targeting DNA polymerase and thymidylate synthetase enzymatic sites, with only marginal effects on the pyrimidine and purine salvage systems . This enzymatic inhibition profile shows some divergence from that of helenalin, which was reported to suppress anaerobic and aerobic glycolysis more broadly in the same Ehrlich ascites model . However, both compounds operate through Michael-type addition to thiol-bearing enzymes via their α-methylene-γ-lactone moiety , making the difference one of relative selectivity rather than a fundamentally distinct mechanism at the metabolic level.

DNA synthesis inhibition Thymidylate synthetase DNA polymerase Cancer metabolism

Patent Inclusion in Defined Anti-Tumor Botanical Fraction: Compositional Differentiation from Single-Compound Germacranolide Products

A 2019 Chinese patent (CN201910164376.9) from Zhejiang Chinese Medical University discloses an anti-tumor effective fraction from Eupatorium cannabinum that specifically includes eupaformosanin alongside five other defined sesquiterpene lactones (hiyodorilactone D, 3β-hydroxyl-8β-sarracinolyoxycostunolide, eucannabinolide, hiyodorilactone B, and 9β-hydroxy-8β-O-tigloylcostunolide) for breast cancer treatment . The patent claims that this specific multi-component fraction exhibits strong bioactivity with quality-stable and controllable production. Eupaformosanin is listed as a named constituent, distinguishing it from other germacranolides (e.g., eupatoriopicrin, eupatolide) that are not included in this particular patented composition, though those compounds may appear in other patent families or extract formulations .

Patent Anti-tumor botanical fraction Breast cancer Phytochemical standardization

Structural Differentiation: Unique C-4 Ester Side Chain Among Eupatorium Germacranolides

Eupaformosanin (C22H28O8, MW 420.5 g/mol) contains a 4-hydroxy-2-(hydroxymethyl)but-2-enoate ester at the C-4 position of the germacrane core, a structural feature that distinguishes it from the majority of co-occurring Eupatorium germacranolides . Eupatoriopicrin (C20H26O6, MW 362.4 g/mol) bears a simpler ester side chain, while eucannabinolide (C22H28O7, MW 404.5 g/mol) and eupatolide (C15H20O3, MW 248.3 g/mol) lack the dihydroxylated α,β-unsaturated ester moiety entirely . Woerdenbag et al. (1988) demonstrated that cytotoxicity within this series is highly dependent on the intact ester side chain and overall lipophilicity, with ester-bearing germacranolides (eupatoriopicrin acetonide, ID50 1–2 µg/mL) being 2–7-fold more potent than the parent alcohol .

Structure-activity relationship Germacranolide Ester side chain Michael acceptor

Eupaformosanin Application Scenarios: Where This Germacranolide Provides the Strongest Research Fit


Mutant p53-Driven TNBC Mechanistic Studies Requiring Dual Apoptosis–Ferroptosis Induction

Research groups investigating therapeutic strategies for triple-negative breast cancer with documented mutant p53 status (e.g., MDA-MB-231, MDA-MB-468 models) should consider eupaformosanin when the experimental objective requires simultaneous induction of apoptosis and ferroptosis through a single agent. The compound's demonstrated ability to trigger both cell-death modalities via mutant p53 ubiquitination provides a tool for dissecting crosstalk between apoptotic and ferroptotic pathways, an experimental capability not offered by single-mechanism germacranolides such as eupatolide . Procurement from suppliers offering analytical certification (HPLC purity ≥95%, structural confirmation by NMR) is recommended to ensure reproducible p53 ubiquitination readouts.

In Silico-Guided IL-1β Antagonist Discovery Programs Using Natural Product Scaffolds

Computational chemistry teams screening natural product libraries for IL-1β-targeted anti-inflammatory leads can prioritize eupaformosanin based on its validated high docking score (-264.29 kJ/mol, ranked 2nd among tested herbal compounds) . This scenario is most appropriate for early-stage virtual screening campaigns that will subsequently validate binding through SPR or cellular thermal shift assays (CETSA). Procurement specifications should include stereochemical purity confirmation, as the (3aR,4R,6E,9R,10Z,11aR) configuration is critical for the docked binding pose .

Germacranolide Structure–Activity Relationship (SAR) Studies Centered on C-4 Ester Side Chain Optimization

Medicinal chemistry teams conducting SAR exploration of germacranolide cytotoxicity can use eupaformosanin as a reference compound representing the dihydroxylated α,β-unsaturated C-4 ester subclass . Its unique 4-hydroxy-2-(hydroxymethyl)but-2-enoate side chain contrasts with the simpler ester moieties of eupatoriopicrin and eucannabinolide, enabling direct comparison of how side-chain polarity and hydrogen-bonding capacity influence cytotoxicity, target engagement, and physicochemical properties . Sourcing with full spectroscopic characterization data (¹H/¹³C NMR, HRMS) is essential for SAR study reproducibility.

Botanical Drug Fraction Development Referencing Patented Eupatorium cannabinum Compositions

Industrial groups developing standardized botanical drug fractions for breast cancer indications can reference CN201910164376.9, which explicitly includes eupaformosanin as a constituent of a defined anti-tumor effective fraction from E. cannabinum . This scenario supports quality control method development (UPLC-MS fingerprinting) and regulatory dossier preparation where compositional traceability to a patented fraction is advantageous. Procurement should ensure the compound batch is accompanied by a certificate of analysis referencing the CAS registry number 64439-43-6 .

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